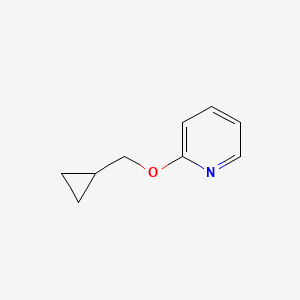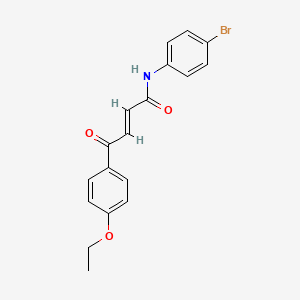
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conformational Polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide
The study of conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide has revealed the existence of three distinct polymorphs, identified through single-crystal X-ray diffraction. These polymorphs, designated as yellow alpha, orange beta, and yellow gamma, exhibit unique properties and structures that have been further investigated using a variety of spectroscopic techniques and differential scanning calorimetry. The alpha form, which is energetically preferred in the gas phase, is closely followed by the gamma conformation in terms of stability. Interestingly, despite the beta form being energetically less favorable, it is considered the most stable crystalline phase at room temperature. This unexpected stability is attributed to the planarity of the beta form, which facilitates stronger intermolecular interactions and more efficient packing within the crystal lattice. The study also includes computational data that supports the experimental findings, particularly the calculated electronic-absorption maxima that align with the observed experimental spectra .
An Intramolecular Charge Transfer (ICT) Based Chemosensor for Silver Ion
The development of a chemosensor for the selective detection of Ag(+) ions is a significant advancement in the field of chemical sensing. The chemosensor, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, demonstrates high selectivity for Ag(+) ions in a methanol-water mixture, distinguishing it from a wide range of other metal ions. The detection limit for Ag(+) ions is remarkably low, enhancing the chemosensor's utility in various applications. Upon interaction with Ag(+) ions, the chemosensor exhibits a pronounced fluorescent enhancement, which is a direct consequence of increased intramolecular charge transfer (ICT). The underlying mechanism of this fluorescence enhancement and the selectivity of the chemosensor for Ag(+) ions have been convincingly supported by time-dependent density functional theory (TD-DFT) calculations, providing a theoretical basis for the observed experimental results .
Analysis Summary
The provided papers focus on the study of molecular structures and their interactions with the environment or other substances. Paper explores the polymorphism of a specific thiobenzamide derivative, revealing the intricate balance between molecular conformation and crystal packing efficiency. Paper presents a chemosensor capable of detecting silver ions with high selectivity, where the sensing mechanism is elucidated through both experimental and computational methods. Both studies contribute to the understanding of molecular behavior in different contexts, with implications for material science and analytical chemistry. However, neither paper directly addresses the compound "N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide," and as such, no specific analysis of this compound can be provided based on the given papers.
Aplicaciones Científicas De Investigación
Molecular Electronics and Synthetic Chemistry
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide and related bromophenyl compounds are valuable as building blocks in molecular electronics. Their utility derives from the facile synthesis and functionalization of aryl bromides, which are precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecular wires are pivotal in developing molecular electronic devices due to their efficient synthetic transformations, indicating a broad application in synthetic and materials chemistry (Stuhr-Hansen et al., 2005).
Corrosion Inhibition
Compounds structurally similar to N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide have been studied for their corrosion inhibition properties on low carbon steel in hydrochloric acid solutions. These studies reveal that such compounds can effectively protect metal surfaces by increasing their concentration, which leads to higher protection efficiency. This application is vital in industrial settings where metal preservation is critical (Khalifa & Abdallah, 2011).
Anticancer Activity
Research into bromophenol derivatives, including structures akin to N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide, has demonstrated significant anticancer activities. For instance, a novel bromophenol derivative showed potent anticancer effects on human lung cancer cell lines by inducing cell cycle arrest and apoptosis through the ROS-mediated PI3K/Akt and the MAPK signaling pathways. This highlights the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).
Material Science and Conformational Studies
Phenacyl benzoates derivatives, related to the core structure of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide, show significant commercial importance in synthetic and photochemistry applications. These compounds are used as photosensitive blocking groups due to their ease of cleavage under mild conditions, demonstrating their utility in material science and chemical synthesis (Kumar et al., 2014).
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBCUAMAKWQSK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


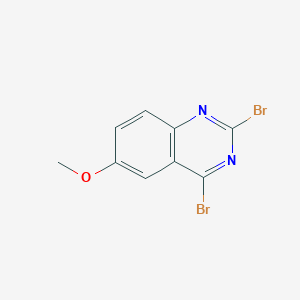
![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)


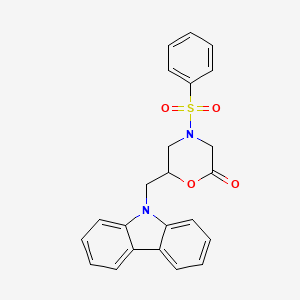



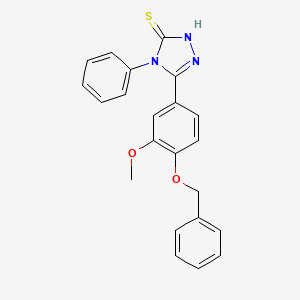
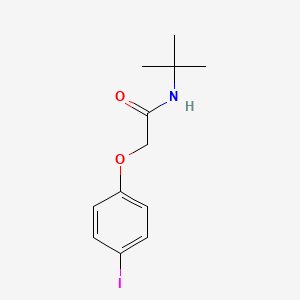
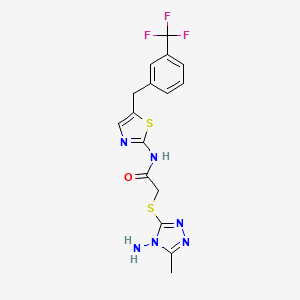
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)
